1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol
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Overview
Description
1,3-Bis[(6-methyl-7-oxabicyclo[410]heptan-3-yl)methoxy]propan-2-ol is a complex organic compound with the molecular formula C19H32O5 This compound is characterized by its unique bicyclic structure, which includes an oxabicycloheptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol typically involves the reaction of 6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl methanol with 1,3-dibromopropan-2-ol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the methanol derivatives attack the bromine atoms of the dibromopropanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides, amines, or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: This compound shares a similar oxabicycloheptane ring system but differs in its functional groups and overall structure.
7-Oxabicyclo[4.1.0]heptan-2-one: Another compound with a similar bicyclic structure, used in different chemical applications.
Uniqueness
1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
744910-32-5 |
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Molecular Formula |
C19H32O5 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1,3-bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol |
InChI |
InChI=1S/C19H32O5/c1-18-5-3-13(7-16(18)23-18)9-21-11-15(20)12-22-10-14-4-6-19(2)17(8-14)24-19/h13-17,20H,3-12H2,1-2H3 |
InChI Key |
JVSSKDZVQWOXGC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1O2)COCC(COCC3CCC4(C(C3)O4)C)O |
Origin of Product |
United States |
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